molecular formula C10H11N3O2S B11099421 N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B11099421
M. Wt: 237.28 g/mol
InChI Key: FUPAUHXMKAQGLL-UHFFFAOYSA-N
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Description

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known by its chemical structure C17H16N4O3S, is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthetic route to N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves several steps

    Esterification: Start with 4-chlorobenzoic acid and esterify it with methanol.

    Hydrazination: Hydrazination of the resulting ester yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Salt Formation and Cyclization: Further reactions lead to the formation of our target compound.

Chemical Reactions Analysis

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur.

Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions remain an area of ongoing research.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore its potential as a novel drug scaffold.

    Organic Synthesis: It serves as a building block for designing new molecules.

Biology and Medicine:: Industry::

Mechanism of Action

The precise mechanism by which N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-2-4-8-12-13-10(16-8)11-9(14)7-5-3-6-15-7/h3,5-6H,2,4H2,1H3,(H,11,13,14)

InChI Key

FUPAUHXMKAQGLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

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